(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methoxymethyl phenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Methoxymethyl Phenyl Group: This can be done using a Grignard reaction or other suitable organometallic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(hydroxymethyl)phenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(chloromethyl)phenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring and various substituents, imparts distinct biological activities that are currently under investigation. This article compiles the existing knowledge on its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H27NO5, with a molar mass of 349.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. Research suggests that it may modulate enzymatic activity through inhibition or activation mechanisms, potentially impacting various biological pathways.
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
- Protein Conformation : The compound can induce conformational changes in proteins, affecting their function.
Research Findings
Recent studies have focused on the compound's potential therapeutic applications, particularly in antiviral drug development and as a tool in drug discovery processes.
Table 1: Summary of Biological Studies
Case Studies
- Antiviral Applications : Preliminary studies indicate that this compound exhibits promising antiviral properties. It has been tested against various viral strains with encouraging results.
- Antibacterial Activity : A study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria, demonstrating its potential as a new antibacterial agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
(2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid | Similar pyrrolidine core | Different substituents lead to varied reactivity |
4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Lacks Boc group | Simpler structure with fewer protective groups |
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3R,4S)-4-[3-(methoxymethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-14(15(10-19)16(20)21)13-7-5-6-12(8-13)11-23-4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
WBUKCTAOALJTAN-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)COC |
Origin of Product |
United States |
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